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Compound of Interest

Compound Name: Methyl 2-amino-5-cyanobenzoate

Cat. No.: B189269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of select aromatic compounds with the

chemical formula C9H8N2O2. The focus is on isomers that have shown promise in preclinical

research, particularly as receptor antagonists and antimicrobial agents. This document

furnishes IUPAC nomenclature, quantitative biological data, detailed experimental protocols,

and visual representations of relevant biological pathways and experimental workflows to

support ongoing research and development efforts.

Identified Aromatic Isomers of C9H8N2O2 and their
IUPAC Names
Several aromatic isomers with the molecular formula C9H8N2O2 have been identified in

chemical literature. The IUPAC (International Union of Pure and Applied Chemistry) names for

some of these compounds are provided below.
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Structure IUPAC Name

2-methyl-4-nitro-1H-indole 2-methyl-4-nitro-1H-indole[1]

2-methyl-6-nitro-1H-indole 2-methyl-6-nitro-1H-indole[2]

1-methyl-3-nitro-1H-indole 1-methyl-3-nitro-1H-indole

2-methyl-1-nitroindole 2-methyl-1-nitroindole[3]

5-methoxy-1H-indazole-3-carbaldehyde 5-methoxy-1H-indazole-3-carbaldehyde[4]

Section 1: 4-Nitroindole Derivatives as 5-HT2A
Receptor Antagonists
A series of 4-nitroindole sulfonamides have been identified as potent antagonists of the 5-HT2A

receptor, a key target in the development of treatments for various neuropsychiatric disorders.

Quantitative Data: 5-HT2A Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of a novel series of 4-nitroindole

sulfonamides for the human 5-HT2A and 5-HT2C receptors. The data is presented as IC50

values, which represent the concentration of the compound required to inhibit 50% of the

binding of a radiolabeled ligand to the receptor. Most of the synthesized compounds

demonstrated IC50 values of less than 1µM for the 5-HT2A receptor.[5][6]

Compound ID 5-HT2A IC50 (µM) 5-HT2C IC50 (µM) Reference

Series of 4-nitroindole

sulfonamides
< 1

High selectivity over

5-HT2C
[5][6]

Note: Specific IC50 values for individual compounds in the series were not publicly available in

the reviewed literature. The provided data reflects the general potency of the series as reported

in the source.
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The synthesis of 4-nitroindole sulfonamides typically involves a multi-step process. A general

procedure is outlined below, based on standard organic synthesis methodologies.

Preparation of 4-nitroindole: 4-nitroindole can be synthesized via the Reissert indole

synthesis.[7] This involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate

and oxalic acid, followed by treatment with a base such as potassium ethoxide.[8]

Sulfonylation: The synthesized 4-nitroindole is then reacted with a suitable sulfonyl chloride

in the presence of a base to form the sulfonamide linkage.

Introduction of the Methyleneamino-N,N-dimethylformamidine group: The final step involves

the addition of the methyleneamino-N,N-dimethylformamidine moiety to the sulfonamide.

This can be achieved through a condensation reaction with a suitable reagent.

This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the 5-HT2A receptor.

Membrane Preparation:

Human 5-HT2A receptors are stably expressed in a suitable cell line, such as Chinese

Hamster Ovary (CHO-K1) cells.

The cells are cultured and harvested.

Cell membranes are prepared by homogenization in an ice-cold buffer, followed by

centrifugation to pellet the membranes. The final membrane preparation is resuspended in

an assay buffer.[5]

Binding Assay:

The assay is performed in a 96-well plate format.

To each well, the following are added: assay buffer, a fixed concentration of a radiolabeled

5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test

compound.

The reaction is initiated by the addition of the receptor membrane preparation.
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The plates are incubated to allow the binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which trap the

receptor-bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

Data Analysis:

The radioactivity retained on the filters is measured using a scintillation counter.

The IC50 value is determined by plotting the percentage of specific binding against the

logarithm of the test compound concentration and fitting the data to a sigmoidal dose-

response curve.
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Caption: 5-HT2A Receptor Antagonism by 4-Nitroindole Derivatives.

Section 2: Quinoxaline Derivatives with Antibacterial
Activity
Derivatives of 2-hydrazinyl-3-methyl-6-nitroquinoxaline, which share the C9H8N2O2 core

structure, have demonstrated promising antibacterial properties.
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Quantitative Data: Antibacterial Activity
The antibacterial efficacy of a series of 3-methylquinoxaline-2-hydrazone derivatives was

evaluated against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) and

Minimum Bactericidal Concentration (MBC) values are summarized below.

Compound ID Test Organism MIC (mg/mL) MBC (mg/mL) Reference

Series of 3-

methylquinoxalin

e-2-hydrazones

Gram-positive &

Gram-negative

bacteria

0.0313 - 0.250 0.0625 - 0.250 [2]

Note: The table presents the range of activities observed for the series of synthesized

compounds against the tested bacterial strains. For detailed data on individual compounds and

specific bacterial strains, please refer to the cited literature.

Experimental Protocols
The synthesis of these derivatives involves the reaction of 2-hydrazinyl-3-methyl-6-

nitroquinoxaline with various substituted acetophenones.[2]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the

synthesized quinoxaline derivatives.

Preparation of Bacterial Inoculum:

The bacterial strains are cultured on a suitable agar medium.

A suspension of the bacteria is prepared in a sterile saline solution and its turbidity is

adjusted to match a 0.5 McFarland standard.

Preparation of Test Compounds:

Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium

(e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
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Inoculation and Incubation:

The prepared bacterial inoculum is added to each well of the microtiter plate.

The plate is incubated under appropriate conditions for the specific bacterial strain (e.g.,

37°C for 24 hours).

Determination of MIC:

The MIC is determined as the lowest concentration of the compound that completely

inhibits the visible growth of the bacteria.

Determination of MBC (Minimum Bactericidal Concentration):

A small aliquot from the wells showing no visible growth is subcultured onto an agar plate.

The plate is incubated, and the MBC is determined as the lowest concentration of the

compound that results in a 99.9% reduction in the number of viable bacteria.

Experimental Workflow Diagram
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Antimicrobial Susceptibility Testing Workflow
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Caption: Workflow for Determining MIC and MBC of Quinoxaline Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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